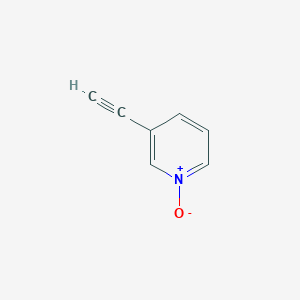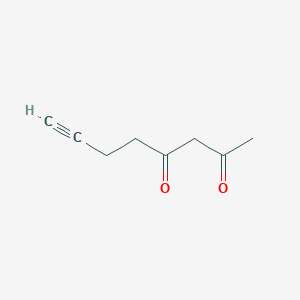
7-Octyne-2,4-dione
Übersicht
Beschreibung
7-Octyne-2,4-dione is a compound with the molecular formula C8H10O2 . It is a part of the family of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond .
Molecular Structure Analysis
The molecular structure of 7-Octyne-2,4-dione is characterized by a carbon-carbon triple bond, which is a defining feature of alkynes . The exact structure of this compound may vary depending on the presence of any substituents .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Intramolecular Hydroalkylation
- Research Findings: The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, including 7-octene-2,4-dione, has been investigated. This reaction resulted in the formation of 2-acetylcyclohexanone as a significant product, showcasing the compound's reactivity in organometallic catalysis (Qian, Pei, & Widenhoefer, 2005).
Inhibition Properties in Metal Corrosion
- Research Findings: Spirocyclopropane derivatives, chemically related to 7-octene-2,4-dione, have shown effective inhibition properties for mild steel corrosion in acidic solutions. This indicates the potential application of 7-octene-2,4-dione in developing corrosion inhibitors (Chafiq et al., 2020).
Synthesis of Bicyclic and Tricyclic Systems
- Research Findings: The synthesis of various bicyclic and tricyclic systems, including derivatives of 7-octene-2,4-dione, has been explored. These synthetic routes have implications for the development of new organic compounds and potential applications in pharmaceuticals and material science (Harris, 1980).
Studies on Molecular Structure and Stability
- Research Findings: Investigations into the molecular structure and stability of partially aliphatic polyimides containing derivatives of 7-octene-2,4-dione reveal insights into the compound's physical and chemical properties. This research is crucial for applications in materials science (Kumar et al., 2011).
Application in Organic Synthesis
- Research Findings: The compound's utility in organic synthesis, particularly in the preparation of various functionalized bicyclic and tricyclic compounds, has been demonstrated. This highlights its versatility as a building block in synthetic chemistry (Hizuka et al., 1988).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
oct-7-yne-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-4-5-8(10)6-7(2)9/h1H,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOLOMJDMZHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659305 | |
| Record name | Oct-7-yne-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oct-7-yne-2,4-dione | |
CAS RN |
502133-71-3 | |
| Record name | 7-Octyne-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502133-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oct-7-yne-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



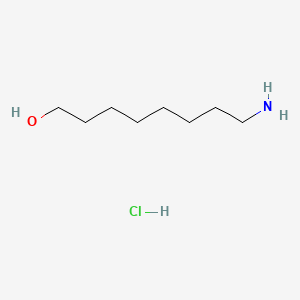
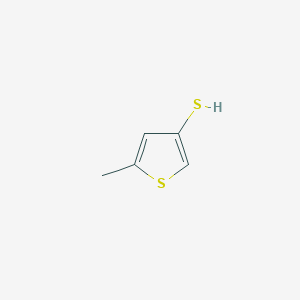
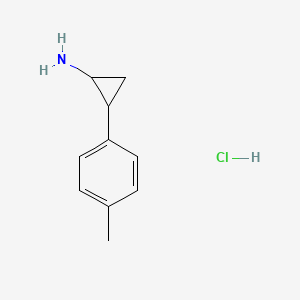
![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3391926.png)
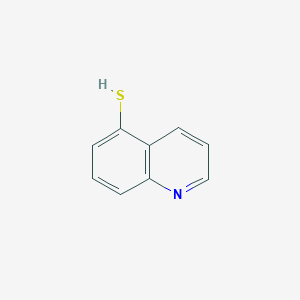
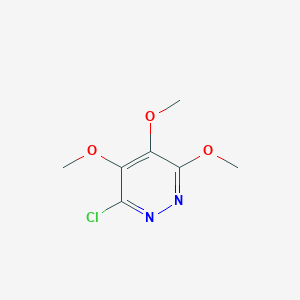
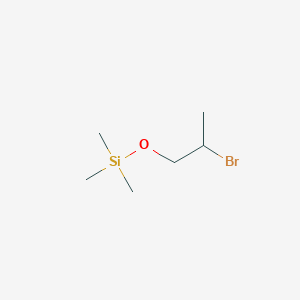
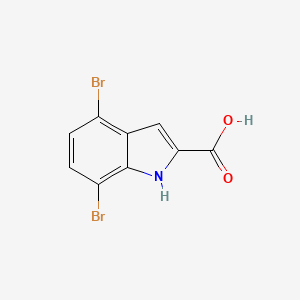
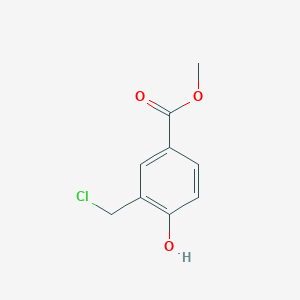
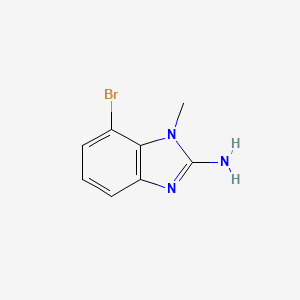
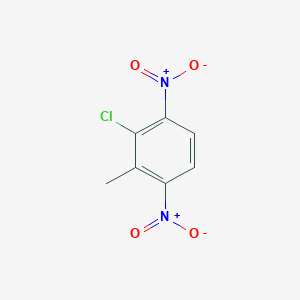
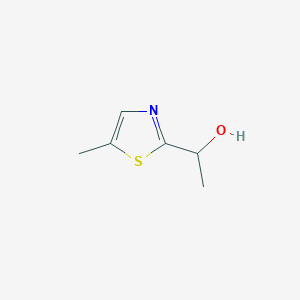
![2-Bromobicyclo[3.1.0]hexane](/img/structure/B3391970.png)
